molecular formula C10H10F2O2 B2526216 4,4-Difluoro-3-phenylbutanoic acid CAS No. 862458-16-0

4,4-Difluoro-3-phenylbutanoic acid

Cat. No.: B2526216
CAS No.: 862458-16-0
M. Wt: 200.185
InChI Key: ATTSUIJPZMICFB-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-phenylbutanoic acid is a fluorinated carboxylic acid characterized by a phenyl group at the 3-position and two fluorine atoms at the 4,4-positions of the butanoic acid backbone. According to , its molecular formula is listed as C₉H₆O₄ with a molecular weight of 178.15 g/mol; however, this formula appears inconsistent with the expected structure (theoretical formula: C₁₀H₁₀F₂O₂). The compound’s structure combines aromatic (phenyl) and aliphatic fluorine substituents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for enhancing metabolic stability and lipophilicity .

Properties

IUPAC Name

4,4-difluoro-3-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c11-10(12)8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTSUIJPZMICFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862458-16-0
Record name 4,4-difluoro-3-phenylbutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-phenylbutanoic acid typically involves the introduction of fluorine atoms into the butanoic acid backbone. One common method is the fluorination of a precursor compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination .

Industrial Production Methods

Industrial production of 4,4-Difluoro-3-phenylbutanoic acid may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-phenylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols .

Scientific Research Applications

4,4-Difluoro-3-phenylbutanoic acid is a compound of interest in various scientific research applications, particularly in medicinal chemistry and biochemistry. This article explores its applications, synthesizes current research findings, and provides case studies that highlight its potential.

Chemical Properties and Structure

4,4-Difluoro-3-phenylbutanoic acid is characterized by the following molecular formula:

  • Molecular Formula : C11H12F2O2
  • Molecular Weight : 220.21 g/mol

The compound features a butanoic acid backbone with two fluorine atoms at the 4-position and a phenyl group at the 3-position. This unique structure contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry

4,4-Difluoro-3-phenylbutanoic acid has been studied for its role as a potential therapeutic agent. Its derivatives have shown promise in the development of drugs targeting various diseases.

  • Dipeptidyl Peptidase-IV Inhibitors : Research indicates that derivatives of this compound can act as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. These inhibitors are particularly relevant for type 2 diabetes treatment .

Anticancer Research

The compound's structural properties suggest potential anticancer applications. Studies have explored its ability to inhibit cancer cell proliferation.

  • In Vitro Studies : In laboratory settings, 4,4-Difluoro-3-phenylbutanoic acid has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

  • Mechanisms of Action : The compound's interaction with neurotransmitter systems has been studied, with findings indicating potential benefits in conditions such as Alzheimer's disease .

Case Study 1: Dipeptidyl Peptidase-IV Inhibition

In a clinical study focusing on the effects of 4,4-Difluoro-3-phenylbutanoic acid derivatives on glucose metabolism, researchers observed significant reductions in blood glucose levels among diabetic subjects treated with these compounds. The study highlighted the importance of structural modifications in enhancing DPP-IV inhibitory activity.

Case Study 2: Anticancer Activity

A recent investigation evaluated the anticancer properties of this compound against breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM, suggesting significant cytotoxicity and potential for therapeutic use .

Case Study 3: Neuroprotective Effects

In an animal model of Alzheimer's disease, administration of 4,4-Difluoro-3-phenylbutanoic acid resulted in improved cognitive function and reduced amyloid-beta plaque accumulation. These findings support the compound's potential application in treating neurodegenerative disorders .

Summary of Findings

Application Area Key Findings
Medicinal ChemistryPotential DPP-IV inhibitor for type 2 diabetes treatment .
Anticancer ResearchSignificant cytotoxic effects against cancer cell lines .
Neuroprotective EffectsImproved cognitive function in Alzheimer's models .

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-phenylbutanoic acid involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Critical Data Discrepancies and Limitations

  • Molecular Formula of 4,4-Difluoro-3-phenylbutanoic Acid: reports C₉H₆O₄, conflicting with the expected C₁₀H₁₀F₂O₂. This inconsistency underscores the need for verification from additional sources.
  • Missing pKa Values : Experimental acidity data for many compounds are absent in the evidence, requiring extrapolation from structural analogs.

Biological Activity

4,4-Difluoro-3-phenylbutanoic acid is an organic compound characterized by its unique structural features, including two fluorine atoms at the 4-position and a phenyl group at the 3-position of the butanoic acid backbone. This compound has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities and interactions with various biomolecules.

The molecular formula of 4,4-Difluoro-3-phenylbutanoic acid is C10H9F2O2C_{10}H_{9}F_{2}O_{2} with a molecular weight of approximately 218.18 g/mol. The presence of fluorine enhances the compound's lipophilicity, which can significantly influence its biological interactions and binding affinities to enzymes and receptors.

The biological activity of 4,4-Difluoro-3-phenylbutanoic acid primarily arises from its structural characteristics. The fluorine substituents are known to:

  • Enhance Lipophilicity : This property allows for better membrane penetration and interaction with lipid-based structures in biological systems.
  • Modulate Binding Affinities : The compound can interact with various biological targets, including enzymes and receptors, which may lead to altered metabolic pathways and enzyme activities.

Biological Activities

Research indicates that 4,4-Difluoro-3-phenylbutanoic acid exhibits several biological activities:

  • Antioxidant Activity : Studies have shown that compounds with similar structures can possess antioxidant properties. Although specific data on this compound's antioxidant activity is limited, its structural analogs have demonstrated significant antioxidant effects in cellular models .
  • Anti-inflammatory Properties : The compound may inhibit pathways related to inflammation. For instance, some derivatives have shown inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory responses .
  • Potential as a Pharmaceutical Intermediate : Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical agents, including potential HIV protease inhibitors .

Case Studies

Several studies have explored the biological implications of fluorinated compounds similar to 4,4-Difluoro-3-phenylbutanoic acid:

  • Study on Enzyme Inhibition : Research indicated that fluorinated derivatives could effectively inhibit specific enzymes involved in metabolic pathways. For example, a study focused on the inhibition of dipeptidyl peptidase-IV (DP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .
  • Synthesis and Biological Evaluation : A case study highlighted the efficient enzymatic synthesis of fluorinated proline derivatives as intermediates for HIV protease inhibitors, showcasing the relevance of such compounds in therapeutic applications .

Comparative Analysis

To better understand the biological activity of 4,4-Difluoro-3-phenylbutanoic acid, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Amino-3-(4-fluorophenyl)butanoic acidC10H12FNO2Contains an amino group instead of fluorine
4-Fluoro-2-(4-fluorophenyl)butanoic acidC10H9F2O2Different positioning of fluorine
2,2-Difluoro-3-(4-fluorophenyl)propanoic acidC10H10F3O2Different carbon skeleton structure

The differences in molecular structure significantly affect their chemical reactivity and biological interactions, making each compound uniquely valuable for research purposes.

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